molecular formula C13H27N3O B14795099 2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide

2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide

Cat. No.: B14795099
M. Wt: 241.37 g/mol
InChI Key: ALWHQJQWCWXQJX-UHFFFAOYSA-N
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Description

2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

The synthesis of 2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide involves several steps. One common synthetic route includes the reaction of 1-methylpiperidine with an appropriate amine and a propanamide derivative under controlled conditions . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C13H27N3O/c1-10(2)16(13(17)11(3)14)9-12-6-5-7-15(4)8-12/h10-12H,5-9,14H2,1-4H3

InChI Key

ALWHQJQWCWXQJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCCN(C1)C)C(=O)C(C)N

Origin of Product

United States

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